molecular formula C13H18O2 B1302435 4-Tert-butyl-2,6-dimethylbenzoic acid CAS No. 58537-98-7

4-Tert-butyl-2,6-dimethylbenzoic acid

Cat. No. B1302435
CAS RN: 58537-98-7
M. Wt: 206.28 g/mol
InChI Key: BEVOWXHJERCALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-2,6-dimethylbenzoic acid is a chemical compound with the linear formula C13H18O2 . It has a molecular weight of 206.287 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-2,6-dimethylbenzoic acid contains a total of 33 bonds. These include 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, and 1 hydroxyl group .

Scientific Research Applications

Intermediate for Esters Production

4-Tert-butyl-2,6-dimethylbenzoic acid: is utilized in the chemical industry as an intermediate for producing esters of PTBBA . These esters are significant as they serve as chain stop agents in resins, which are crucial for controlling the molecular weight during polymerization processes.

Thermal Stabilizer in PVC

This compound is employed as a thermal stabilizer in polyvinyl chloride (PVC) . By inhibiting the dehydrochlorination process, it helps in maintaining the integrity and extending the life of PVC products under thermal stress.

properties

IUPAC Name

4-tert-butyl-2,6-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8-6-10(13(3,4)5)7-9(2)11(8)12(14)15/h6-7H,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVOWXHJERCALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372350
Record name 4-tert-butyl-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2,6-dimethylbenzoic acid

CAS RN

58537-98-7
Record name 4-tert-butyl-2,6-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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